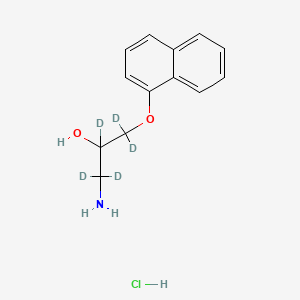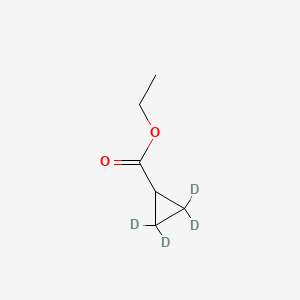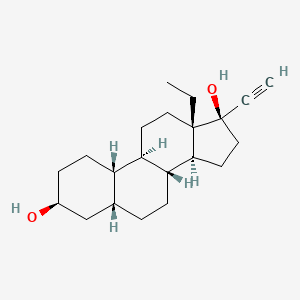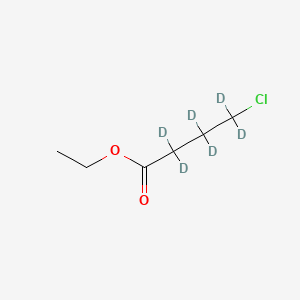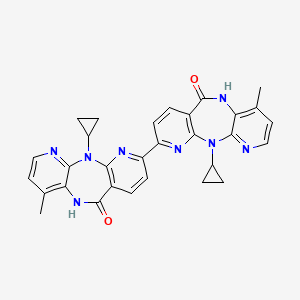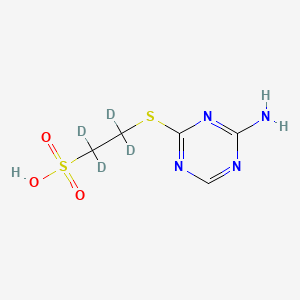
2-(4-アミノ-1,3,5-トリアジン-2-イル)スルファニルエタンスルホン酸-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 is a deuterated analog of a triazine derivative. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The presence of deuterium atoms in its structure makes it valuable for various analytical and experimental applications.
科学的研究の応用
2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds have been found to target dna gyrase and adenosine receptors . These targets play crucial roles in DNA replication and signal transduction, respectively.
Mode of Action
Related compounds have been shown to induce cell cycle arrest in a p53-independent manner . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression.
Biochemical Pathways
Stable isotope labeling, a technique often used with this compound, allows researchers to study metabolic pathways in vivo in a safe manner .
Result of Action
Similar compounds have been shown to induce g0/g1 and g2/m cell cycle arrest and apoptosis in cells harboring wild-type and mutant p53 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with an appropriate amine under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazine derivative with a thiol compound.
Deuteration: The final step involves the incorporation of deuterium atoms, which can be achieved through various methods, including catalytic exchange reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced triazine derivatives.
Substitution Products: Alkylated or acylated triazine derivatives.
類似化合物との比較
Similar Compounds
2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid: The non-deuterated analog.
2-(4-Amino-1,3,5-triazin-2-yl)ethanesulfonic Acid: Lacks the sulfanyl group.
2-(4-Amino-1,3,5-triazin-2-yl)propionic Acid: Contains a different side chain.
Uniqueness
2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct analytical advantages
特性
IUPAC Name |
2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]-1,1,2,2-tetradeuterioethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3S2/c6-4-7-3-8-5(9-4)13-1-2-14(10,11)12/h3H,1-2H2,(H,10,11,12)(H2,6,7,8,9)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGPQDWXRMFMCX-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)SCCS(=O)(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC1=NC=NC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587490.png)

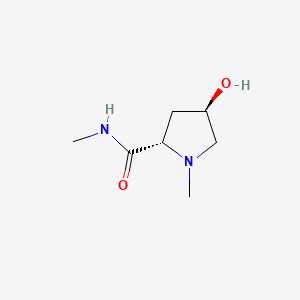
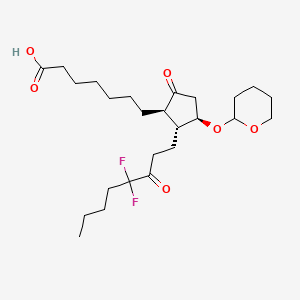
![ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B587502.png)
